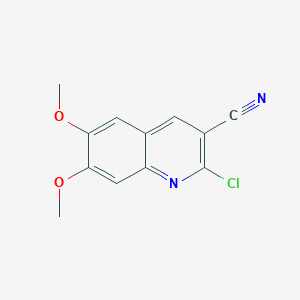
2-Chlor-6,7-Dimethoxy-3-chinolincarbonitril
Übersicht
Beschreibung
2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile is a chemical compound with the molecular formula C12H9ClN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile typically involves the reaction of 6,7-dimethoxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination. The resulting product is then treated with a cyanating agent, such as sodium cyanide (NaCN), to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 2-chloro-6,7-dimethoxy-3-quinolineamine.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile can be compared with other quinoline derivatives such as:
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
6,7-Dimethoxyquinoline: Lacks the chlorine and nitrile groups, making it less reactive in certain chemical reactions.
2-Chloroquinoline: Lacks the methoxy groups, which can affect its solubility and reactivity.
Eigenschaften
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-4-7-3-8(6-14)12(13)15-9(7)5-11(10)17-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETLLXMNDLMIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538223 | |
| Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93299-56-0 | |
| Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
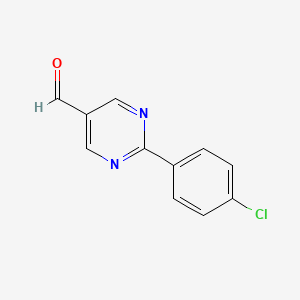
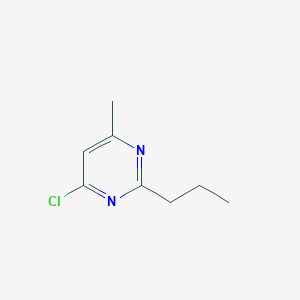
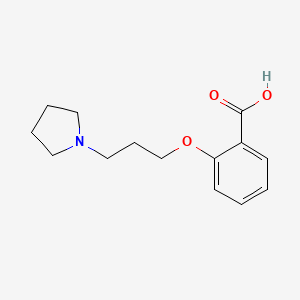
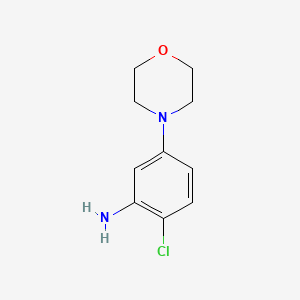


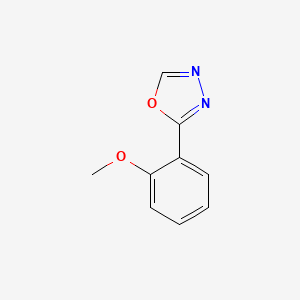
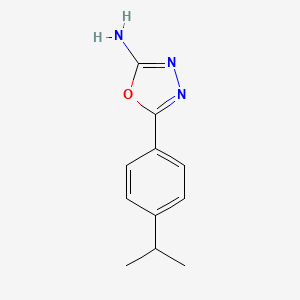
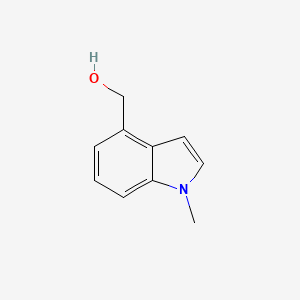
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)

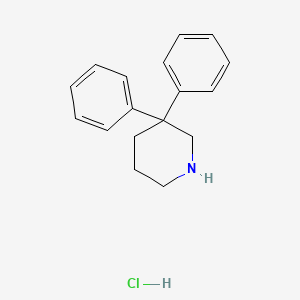
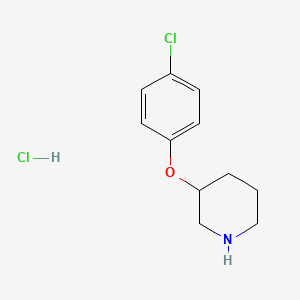
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
